molecular formula C12H13NOS B068833 4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole CAS No. 161012-98-2

4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole

Cat. No.: B068833
CAS No.: 161012-98-2
M. Wt: 219.3 g/mol
InChI Key: CTTDYSANXCEYMY-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole is a substituted thiazole derivative characterized by:

  • Phenyl group at position 2, contributing aromaticity and influencing π-π stacking interactions.
  • Ethoxy group (-OCH₂CH₃) at position 4, which enhances solubility in polar solvents and modulates electronic effects via electron-donating properties.
  • Methyl group (-CH₃) at position 5, offering steric bulk and stability to the thiazole core.

Thiazoles are heterocyclic scaffolds with broad applications in medicinal chemistry and materials science due to their tunable electronic and steric profiles .

Properties

CAS No.

161012-98-2

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

4-ethoxy-5-methyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C12H13NOS/c1-3-14-11-9(2)15-12(13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

CTTDYSANXCEYMY-UHFFFAOYSA-N

SMILES

CCOC1=C(SC(=N1)C2=CC=CC=C2)C

Canonical SMILES

CCOC1=C(SC(=N1)C2=CC=CC=C2)C

Synonyms

Thiazole, 4-ethoxy-5-methyl-2-phenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

2.1 Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents (Positions) Key Properties/Findings Reference ID
4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole 2-Ph, 4-OCH₂CH₃, 5-CH₃ Ethoxy enhances solubility; methyl stabilizes core. N/A
9c (2-(4-Bromophenyl)-1,3-thiazol-5-yl) 2-(4-BrPh), 5-aryl Higher docking affinity (vs. DNA gyrase) due to bromine’s electronegativity .
7d (Thiophene-linked triazole) Thiophene substituent Superior DNA gyrase inhibition (docking score: -9.2 kcal/mol) vs. control .
5-Acetyl-2-amino-1,3-thiazole 2-NH₂, 5-COCH₃ Amino group increases H-bonding potential; acyl enhances electronic withdrawal .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 5-CF₃, 4-COOEt Trifluoromethyl boosts lipophilicity; coplanar structure (5.15° dihedral angle) .
2-Chloro-5-methyl-4-phenyl-1,3-thiazole 2-Cl, 4-Ph, 5-CH₃ Chlorine increases reactivity in nucleophilic substitutions .
2.2 Electronic and Steric Influence
  • Ethoxy vs. Halogen/Amino Groups: The ethoxy group in 4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., -Br in 9c or -CF₃ in ), which polarize the thiazole ring and enhance binding to hydrophobic targets .
  • Methyl vs. Acyl/Trifluoromethyl at Position 5 :

    • Methyl provides minimal steric hindrance, favoring planar conformations.
    • Acyl (-COCH₃) or trifluoromethyl (-CF₃) groups increase steric bulk and electronic withdrawal, altering dipole moments and binding pocket compatibility .

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